Cas no 25462-84-4 (2-Bromo-6-methylisonicotinic Acid)

2-Bromo-6-methylisonicotinic Acid is a versatile intermediate in the synthesis of various organic compounds. It offers high purity and excellent stability, facilitating its use in the pharmaceutical and agrochemical industries. This compound boasts a specific bromo-substituted isonicotinic structure, enabling precise reaction control. Its compatibility with diverse reaction conditions enhances the efficiency of synthetic pathways.
2-Bromo-6-methylisonicotinic Acid structure
25462-84-4 structure
商品名:2-Bromo-6-methylisonicotinic Acid
CAS番号:25462-84-4
MF:C7H6NO2Br
メガワット:216.032
MDL:MFCD13188656
CID:2679016
PubChem ID:72211852

2-Bromo-6-methylisonicotinic Acid 化学的及び物理的性質

名前と識別子

    • 2-bromo-6-methylpyridine-4-carboxylic acid
    • 2-Bromo-6-methylisonicotinic Acid
    • DB-164193
    • SCHEMBL2564827
    • AS-43429
    • 2-BROMO-6-METHYLISONICOTINICACID
    • QGZZJQDQHFJUHC-UHFFFAOYSA-N
    • AKOS017559918
    • CS-0098743
    • MFCD13188656
    • 2-BroMo-6-Methylpyridin-4-carboxylic acid
    • EN300-204286
    • 25462-84-4
    • AB66859
    • 2-BROMO-6-METHYL-4-PYRIDINECARBOXYLIC ACID
    • Z1269142163
    • 2-BROMO-6-METHYLPYRIDINE-4-CARBOXYLIC ACID
    • 2-BROMO-6-METHYLISONICOTINIC ACID
    • ABA46284
    • MDL: MFCD13188656
    • インチ: InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11)
    • InChIKey: QGZZJQDQHFJUHC-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=CC(=N1)Br)C(=O)O

計算された属性

  • せいみつぶんしりょう: 214.95819g/mol
  • どういたいしつりょう: 214.95819g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

2-Bromo-6-methylisonicotinic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B993565-50mg
2-Bromo-6-methylisonicotinic Acid
25462-84-4
50mg
$ 160.00 2022-06-06
Enamine
EN300-204286-2.5g
2-bromo-6-methylpyridine-4-carboxylic acid
25462-84-4 95%
2.5g
$772.0 2023-09-16
eNovation Chemicals LLC
Y1105018-1g
2-bromo-6-methylisonicotinic acid
25462-84-4 95%
1g
$420 2024-07-23
Enamine
EN300-204286-0.1g
2-bromo-6-methylpyridine-4-carboxylic acid
25462-84-4 95%
0.1g
$127.0 2023-09-16
Enamine
EN300-204286-1.0g
2-bromo-6-methylpyridine-4-carboxylic acid
25462-84-4 95%
1g
$0.0 2023-06-07
Enamine
EN300-204286-10.0g
2-bromo-6-methylpyridine-4-carboxylic acid
25462-84-4 95%
10.0g
$3582.0 2023-02-22
eNovation Chemicals LLC
D760764-1g
2-BroMo-6-Methylpyridin-4-carboxylic acid
25462-84-4 95+%
1g
$170 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VE200-250mg
2-Bromo-6-methylisonicotinic Acid
25462-84-4 95+%
250mg
1956CNY 2021-05-07
Enamine
EN300-204286-0.05g
2-bromo-6-methylpyridine-4-carboxylic acid
25462-84-4 95%
0.05g
$86.0 2023-09-16
Enamine
EN300-204286-1g
2-bromo-6-methylpyridine-4-carboxylic acid
25462-84-4 95%
1g
$367.0 2023-09-16

2-Bromo-6-methylisonicotinic Acid 関連文献

2-Bromo-6-methylisonicotinic Acidに関する追加情報

Professional Introduction to 2-Bromo-6-methylisonicotinic Acid (CAS No. 25462-84-4)

2-Bromo-6-methylisonicotinic Acid, with the chemical formula C₇H₅BrNO₂, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic carboxylic acid derivative has garnered attention due to its versatile structural properties and potential applications in drug discovery. The presence of both bromine and methyl substituents on the isonicotinic acid backbone enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The CAS number 25462-84-4 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and consistency across research publications. Its molecular structure, featuring a pyridine ring substituted with a carboxylic acid group at the 3-position, a bromine atom at the 2-position, and a methyl group at the 6-position, contributes to its unique chemical behavior. This arrangement allows for diverse functionalization, enabling chemists to explore various modifications for tailored applications.

In recent years, 2-Bromo-6-methylisonicotinic Acid has been extensively studied for its role in developing novel therapeutic agents. Its brominated aromatic system makes it an attractive scaffold for constructing biologically active molecules. Researchers have leveraged its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce additional functional groups and create complex structures. These transformations have opened new avenues for designing compounds with enhanced pharmacological properties.

One of the most compelling areas of research involving 2-Bromo-6-methylisonicotinic Acid is its application in anticancer drug development. The bromine atom at the 2-position serves as a handle for further derivatization, allowing scientists to generate molecules that interact with specific cancer-related targets. Preliminary studies have shown that certain derivatives of this compound exhibit inhibitory effects on kinases and other enzymes overexpressed in tumor cells. This promising activity has prompted further investigation into optimizing potency and selectivity.

Additionally, the methyl group at the 6-position plays a crucial role in modulating the electronic properties of the molecule. This substitution can influence binding affinity to biological receptors, making it possible to fine-tune pharmacokinetic profiles. Researchers are exploring how variations in this position can impact solubility, metabolic stability, and overall bioavailability—key factors in drug development. Such structural modifications are essential for translating promising laboratory findings into effective clinical treatments.

The agrochemical sector has also recognized the potential of 2-Bromo-6-methylisonicotinic Acid as a precursor for novel pesticides. Its heterocyclic core is commonly found in agrochemicals due to its ability to interfere with metabolic pathways in pests while maintaining low toxicity to non-target organisms. By incorporating this compound into synthetic strategies, chemists aim to develop next-generation crop protection agents that are more efficient and environmentally sustainable.

Advances in computational chemistry have further accelerated the exploration of 2-Bromo-6-methylisonicotinic Acid derivatives. Molecular modeling techniques allow researchers to predict binding interactions with biological targets with high accuracy, reducing the need for extensive experimental screening. This approach has enabled rapid identification of lead compounds with optimized properties, significantly shortening drug discovery timelines.

The synthesis of 2-Bromo-6-methylisonicotinic Acid itself presents interesting challenges due to its reactive nature. While multiple synthetic routes exist, each offers distinct advantages depending on scalability and purity requirements. Recent methodologies have focused on improving yields and minimizing byproduct formation through catalytic processes or green chemistry principles. These innovations underscore the ongoing commitment to sustainable practices in chemical manufacturing.

In conclusion, 2-Bromo-6-methylisonicotinic Acid (CAS No. 25462-84-4) represents a cornerstone compound in modern medicinal chemistry. Its unique structural features enable diverse applications across pharmaceuticals and agrochemicals, driven by ongoing research efforts aimed at unlocking its full potential. As scientific understanding evolves, this compound will undoubtedly continue to play a pivotal role in shaping future therapeutic strategies.

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Amadis Chemical Company Limited
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価格 ($):514.0